molecular formula C11H18N2 B14289644 1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- CAS No. 138402-08-1

1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro-

Cat. No.: B14289644
CAS No.: 138402-08-1
M. Wt: 178.27 g/mol
InChI Key: IXVFUAMUGPITMV-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents . Another approach is the Debus-Radziszewski synthesis, which involves the reaction of o-phenylenediamine with carboxylic acids under acidic conditions . Industrial production methods often utilize high-temperature and high-pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, disrupting essential biological processes in microorganisms and cancer cells . The compound’s ability to bind to DNA and proteins also contributes to its antimicrobial and anticancer activities . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Properties

CAS No.

138402-08-1

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-butyl-4,5,6,7-tetrahydro-1H-benzimidazole

InChI

InChI=1S/C11H18N2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h2-8H2,1H3,(H,12,13)

InChI Key

IXVFUAMUGPITMV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)CCCC2

Origin of Product

United States

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